Product packaging for 2-Butylcycloheptan-1-ol(Cat. No.:)

2-Butylcycloheptan-1-ol

Cat. No.: B13247591
M. Wt: 170.29 g/mol
InChI Key: NTLYHJBSEDYROD-UHFFFAOYSA-N
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Description

Significance of Cyclic Alcohols in Contemporary Organic Synthesis and Chemical Research

Cyclic alcohols are of paramount importance in both academic and industrial chemical research. They serve as pivotal intermediates, or synthons, for creating a wide array of organic molecules. google.com Their utility stems from the reactivity of the hydroxyl group, which can undergo numerous transformations such as oxidation to ketones, esterification, and substitution reactions. nih.gov Many cyclic alcohols are crucial raw materials for the chemical industry; for instance, cyclohexanol (B46403) is a key precursor in the production of nylon. wikipedia.orgarabjchem.org

Furthermore, the cyclic scaffold imparts specific three-dimensional conformations that are vital in fields like medicinal chemistry and materials science. The spatial arrangement of substituents on the ring can profoundly influence a molecule's biological activity or physical properties. upol.cz Consequently, substituted cycloalkanols are integral to the synthesis of pharmaceuticals, fragrances, and polymers. arabjchem.org Recent research has also focused on novel transformations of cycloalkanols, such as deconstructive functionalization, where the ring is opened to create valuable linear molecules with precisely placed functional groups. researchgate.netacs.orgbohrium.com

Historical Perspectives on Cycloheptanol (B1583049) Chemistry and its Development

The chemistry of seven-membered rings, including cycloheptanol and its derivatives, has a notable history. The journey into cycloheptanol chemistry began with its corresponding ketone, cycloheptanone (B156872), also known as suberone. In a landmark synthesis in 1836, French chemist Jean-Baptiste Boussingault first prepared cycloheptanone by the pyrolysis of the calcium salt of suberic acid. wikipedia.org This reaction, involving cyclization and decarboxylation, established a foundational method for creating seven-membered carbocycles. wikipedia.org

Later developments focused on improving the synthesis of cycloheptanone, the direct precursor to cycloheptanol via reduction. Methods such as the Dieckmann condensation of dicarboxylic acid esters were explored, though yields for seven-membered rings were often modest compared to five- or six-membered rings. google.com Industrial-scale production methods were eventually developed, often involving the gas-phase cyclization of suberic acid or its esters over metal oxide catalysts at high temperatures. google.com The Tiffeneau-Demjanov ring expansion, which converts a cyclohexanone (B45756) into cycloheptanone, provided another important route. orgsyn.orgacs.org These synthetic advancements for cycloheptanone were critical, as the simple reduction of the ketone provides direct access to the parent cycloheptanol, opening the door for the exploration of its derivatives.

Scope and Objectives of Academic Research Pertaining to 2-Butylcycloheptan-1-ol

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, suggesting it is a compound of specialized interest rather than widespread study. However, the scope and objectives for such research can be clearly defined based on established principles of synthetic and physical organic chemistry applied to analogous substituted cycloalkanols. nih.govresearchgate.net

A primary objective would be the stereoselective synthesis of this compound. The molecule possesses two adjacent stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Research would focus on developing synthetic routes that can selectively produce a single desired stereoisomer, which is crucial for applications where specific 3D structures are required, such as in pharmacology. upol.czresearchgate.net This involves strategies like substrate-controlled reactions, the use of chiral auxiliaries, or asymmetric catalysis. ethz.chwiley.com

A second major area of research would involve its use as a synthetic building block . The hydroxyl group can be converted into other functional groups, and the seven-membered ring can serve as a scaffold for more complex molecular architectures. Studies on the deconstructive functionalization of this compound, for example, could explore how the ring might be selectively opened to yield functionalized undecane (B72203) derivatives. acs.orgsioc.ac.cn

Finally, a key objective would be to characterize its physicochemical properties and understand the structure-property relationships . Research would investigate how the size of the seven-membered ring and the presence of the n-butyl group at the C2 position influence its reactivity, conformation, and potential interactions with biological systems compared to more common cyclohexanol derivatives. nih.gov This includes detailed spectroscopic analysis (NMR, IR, MS) to unambiguously confirm its structure and stereochemistry.

Chemical Properties and Data

The specific experimental data for this compound is limited. However, its basic properties can be identified.

Table 1: Chemical Identity of this compound

Identifier Value Source
IUPAC Name This compound
CAS Number 1248007-16-0
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
SMILES CCCCC1CCCCCC1O

| InChI Key | NTLYHJBSEDYROD-UHFFFAOYSA-N | |

For context, the properties of the related six-membered ring compound, 2-butylcyclohexanol, are well-documented.

Table 2: Properties of the Analogous Compound 2-Butylcyclohexanol

Identifier Value Source
IUPAC Name 2-butylcyclohexan-1-ol nih.gov
CAS Number 36159-49-6 nih.gov
Molecular Formula C₁₀H₂₀O nih.gov
Molecular Weight 156.26 g/mol nih.gov
Appearance Colorless liquid

| Boiling Point | ~213 °C | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B13247591 2-Butylcycloheptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-butylcycloheptan-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-7-10-8-5-4-6-9-11(10)12/h10-12H,2-9H2,1H3

InChI Key

NTLYHJBSEDYROD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCCC1O

Origin of Product

United States

Q & A

Basic: What are the established laboratory synthesis protocols for 2-Butylcycloheptan-1-ol?

Methodological Answer:
The synthesis typically involves cycloheptanone as a starting material. A Grignard reaction with a butylmagnesium halide or nucleophilic addition under inert conditions can introduce the butyl group. Post-reduction steps (e.g., using NaBH₄ or LiAlH₄) may be required to achieve the alcohol functionality. Ensure rigorous purification via column chromatography or recrystallization, and validate each step with TLC or GC-MS. For reproducibility, document reaction temperatures, solvent systems, and catalyst ratios in detail .

Basic: How should researchers characterize the structural identity and purity of this compound?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy : Compare 1^1H/13^13C NMR peaks with computational predictions (e.g., ChemDraw or ACD/Labs) to confirm stereochemistry.
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Ensure C, H, O percentages align with theoretical values (±0.3% tolerance).
  • HPLC-PDA : Assess purity (>95%) via retention time and UV-Vis profiles.
    Always cross-reference with CAS 3913-02-8 for spectral databases .

Basic: What safety measures are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Waste Management : Segregate organic waste in labeled containers for professional disposal (avoid aqueous drains) .
  • Emergency Protocols : Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with saline for splashes) .

Advanced: How can computational tools optimize synthetic routes for this compound?

Methodological Answer:
Leverage databases like Reaxys or SciFinder to identify analogous cycloheptanol syntheses. Use PISTACHIO or BKMS_METABOLIC to predict reaction feasibility and byproducts. For route scoring, apply heuristic models (e.g., step economy, atom efficiency) and validate with DFT calculations (Gaussian or ORCA) to assess transition-state energies .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

Methodological Answer:

  • Replicate Experiments : Standardize conditions (e.g., solvent grade, temperature control).
  • Instrument Calibration : Validate via certified reference materials (e.g., NIST-traceable standards).
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing journals with rigorous reproducibility guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Advanced: What experimental designs are recommended to study the compound’s stereochemical outcomes?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by matching experimental and computed spectra.
  • Kinetic Resolution : Monitor racemization rates under varying pH/temperature conditions .

Basic: How to validate the compound’s stability under different storage conditions?

Methodological Answer:
Conduct accelerated stability studies:

  • Thermal Stress : Store at 40°C/75% RH for 6 months; analyze degradation via GC-MS.
  • Light Exposure : Use ICH Q1B guidelines for photostability testing.
  • pH Variability : Assess hydrolysis rates in buffered solutions (pH 3–9) .

Advanced: What strategies address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps.
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or enzymes for regioselectivity.
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

Basic: Which analytical techniques are suitable for quantifying trace impurities?

Methodological Answer:

  • GC-FID/MS : Detect volatile impurities (limit: 0.1% w/w).
  • ICP-OES : Screen for heavy metals (e.g., residual catalysts).
  • NMR qNMR : Quantify major/minor components with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How to investigate the compound’s interactions in catalytic systems (e.g., hydrogenation)?

Methodological Answer:

  • In Situ FTIR : Monitor reaction intermediates under controlled atmospheres.
  • XAS (X-ray Absorption Spectroscopy) : Study metal-ligand coordination in catalysts.
  • Kinetic Isotope Effects (KIE) : Elucidate rate-determining steps using deuterated analogs .

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